3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole
Overview
Description
3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole is a chemical compound with the empirical formula C4H6BrN3O and a molecular weight of 192.01 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound is COc1nc(Br)nn1C . This notation provides a way to describe the structure of a chemical compound in a textual format.Physical And Chemical Properties Analysis
3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Anticancer and Antiproliferative Activities
Research has demonstrated the potential of 1,2,4-triazole derivatives in anticancer applications. For instance, the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives showed promising results against a panel of cancer types, including non-small cell lung, colon, breast, ovarian, and leukemia cancers, among others (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Additionally, stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids indicated antiproliferative activities against malignant human cell lines of gynecological origin (Kiss et al., 2019).
Antimicrobial Activities
1,2,4-Triazole derivatives have also been explored for their antimicrobial properties. A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives found that these compounds possessed good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
The application of 1,2,4-triazole derivatives extends to corrosion inhibition as well. Research into the adsorption behavior of new triazole derivatives as inhibitors for mild steel corrosion in acid media revealed their efficacy in this domain (Li, He, Pei, & Hou, 2007). Another study demonstrated the corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole in a normal hydrochloric acid medium, showing high inhibition efficiency (Bentiss et al., 2009).
Novel Compound Synthesis
Further research has focused on the synthesis of novel 1,2,4-triazole derivatives with potential biological activity. The synthesis of trans N-Substituted Pyrrolidine Derivatives Bearing a 1,2,4-triazole Ring, for example, aimed at producing compounds with significant biological activities, including anticancer, antiviral, and anxiolytic properties (Prasad et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-methoxy-1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-8-4(9-2)6-3(5)7-8/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZONKWHJWNMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258706 | |
Record name | 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |
CAS RN |
1306739-06-9 | |
Record name | 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methoxy-1-methyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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